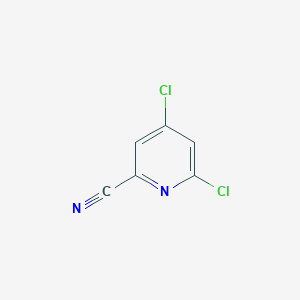

4,6-Dichloropyridine-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloropyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2/c7-4-1-5(3-9)10-6(8)2-4/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSMNJAHSIHMEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C#N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40314-71-4 | |

| Record name | 4,6-DICHLOROPYRIDINE-2-CARBONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,6-Dichloropyridine-2-carbonitrile for Scientific Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloropyridine-2-carbonitrile, also known by its IUPAC name 4,6-dichloropicolinonitrile, is a halogenated pyridine derivative that serves as a versatile building block in synthetic organic chemistry.[1] Its unique trifunctional structure, featuring two reactive chlorine atoms and a cyano group on the pyridine scaffold, makes it a valuable intermediate in the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a particular focus on its utility in medicinal chemistry and drug discovery. The strategic positioning of its functional groups allows for selective and sequential reactions, offering a modular approach to the synthesis of novel compounds with potential therapeutic applications.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The table below summarizes its key characteristics.

| Property | Value | Source(s) |

| CAS Number | 40314-71-4 | [1][2] |

| Molecular Formula | C₆H₂Cl₂N₂ | [1][2] |

| Molecular Weight | 173.00 g/mol | [1] |

| IUPAC Name | 4,6-dichloropicolinonitrile | [1] |

| Synonyms | 4,6-Dichloro-2-pyridinecarbonitrile, 4,6-Dichloropicolinonitrile | [3] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥95-98% | [1][2] |

| Boiling Point (Predicted) | 251.1 ± 35.0 °C | [3] |

| Density (Predicted) | 1.49 ± 0.1 g/cm³ | [3] |

| SMILES | N#CC1=NC(Cl)=CC(Cl)=C1 | [1] |

Synthesis and Reaction Chemistry

One plausible synthetic approach could involve the cyanation of a pre-existing 4,6-dichloropyridine derivative. For instance, the reaction of a 4,6-dichloropyridine N-oxide with a cyanating agent like trimethylsilyl cyanide in the presence of a suitable activating agent is a common strategy for introducing a nitrile group at the 2-position of the pyridine ring.

The reactivity of this compound is dominated by the two chlorine atoms, which can be selectively displaced by various nucleophiles. The chlorine at the 4-position is generally more susceptible to nucleophilic aromatic substitution than the one at the 6-position due to the electron-withdrawing effect of the nitrile group. This differential reactivity allows for a stepwise functionalization of the pyridine core.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

Halogenated heterocyclic compounds are of significant interest in medicinal chemistry due to their ability to serve as versatile scaffolds for the synthesis of biologically active molecules.[4] While specific examples detailing the use of this compound are not extensively documented in publicly accessible literature, its structural motifs are present in numerous pharmacologically active compounds.

The dichloropyridine core is a privileged structure in drug discovery, and the presence of the nitrile group offers additional opportunities for chemical modification or can act as a key pharmacophoric element. For instance, the cyano group can participate in hydrogen bonding interactions with biological targets or can be hydrolyzed to the corresponding carboxylic acid or amide, providing further avenues for derivatization.

Derivatives of dichloropyridines have been investigated for a range of therapeutic applications, including as kinase inhibitors for the treatment of cancer.[5] The ability to selectively functionalize the 4- and 6-positions of the pyridine ring allows for the exploration of structure-activity relationships and the optimization of lead compounds.

Potential Drug Discovery Pathway

Caption: A potential pathway for utilizing this compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. The available safety data indicates that this compound is harmful if swallowed (H302).[3] Based on the hazard profile of similar chlorinated pyridine and nitrile-containing compounds, it is also prudent to assume that it may cause skin and eye irritation.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]

-

Ventilation: Use only outdoors or in a well-ventilated area. A laboratory fume hood is recommended.[6]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Recommended storage temperature is between 2-8°C.[3]

-

First Aid:

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Spectral Data

Detailed experimental spectral data for this compound is not widely available in the public domain. However, based on the analysis of structurally related compounds, the following spectral characteristics can be predicted:

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two singlets or two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the two chlorine atoms and the nitrile group.

-

¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon of the nitrile group would appear in the characteristic region for nitriles (around 115-120 ppm), while the carbons attached to the chlorine atoms would be shifted downfield.

-

IR Spectroscopy: The infrared spectrum would exhibit a strong, sharp absorption band characteristic of the C≡N stretch of the nitrile group, typically in the range of 2220-2260 cm⁻¹. Other characteristic bands would include those for C-Cl stretching and aromatic C=C and C=N stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (173.00 g/mol ). The isotopic pattern of the molecular ion would be characteristic for a molecule containing two chlorine atoms, with peaks at m/z M, M+2, and M+4 in a ratio of approximately 9:6:1.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry and drug discovery. Its well-defined structure and the differential reactivity of its functional groups provide a robust platform for the synthesis of novel and complex molecular architectures. While detailed synthetic and application-specific literature for this particular compound is sparse, the established chemistry of related dichloropyridines and cyanopyridines provides a strong foundation for its use in the development of new therapeutic agents. As with all chemical reagents, adherence to strict safety protocols is paramount when handling and utilizing this compound in a laboratory setting.

References

-

Appretech Scientific Limited. This compound. [Link]

-

Synthonix, Inc. This compound - [D86690]. [Link]

- Vilarelle, D., et al. (2004). Some pyridine derivatives are known to be important intermediates in pharmaceutical and medicinal chemistry. Acta Crystallographica Section E: Structure Reports Online, 60(10), o1852-o1854.

-

ResearchGate. Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. [Link]

-

MDPI. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. [Link]

- Google Patents. SU1728241A1 - Method of 3,6-dichloro-2-cyanopyridine synthesis.

-

ResearchGate. Synthesis of 3, 6-dichloropicolinic acid. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 3. SU1728241A1 - Method of 3,6-dichloro-2-cyanopyridine synthesis - Google Patents [patents.google.com]

- 4. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Sweetener composition and its manufacturing method - Patent JP-2020530311-A - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of 4,6-Dichloropyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4,6-Dichloropyridine-2-carbonitrile

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyridine core, substituted with two chlorine atoms and a nitrile group, offers multiple reactive sites for synthetic transformations. This trifunctional nature makes it a versatile building block for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents and agrochemicals.

A thorough understanding of the physical properties of this compound is not merely academic; it is a prerequisite for its effective and safe utilization in a laboratory setting. Properties such as melting point, solubility, and spectroscopic characteristics directly influence reaction setup, purification strategies, formulation, and storage conditions. This guide provides a detailed examination of these key physical parameters, supported by established experimental protocols, to empower researchers in their synthetic endeavors.

Core Physicochemical Properties

The fundamental physical and chemical attributes of this compound are summarized below. These values represent typical data and may vary slightly based on purity and the analytical method employed.

| Property | Value | Source |

| CAS Number | 40314-71-4 | [1] |

| Molecular Formula | C₆H₂Cl₂N₂ | [1] |

| Molecular Weight | 173.00 g/mol | [1][2] |

| Appearance | Off-white to light green or pale yellow solid/powder | [2][3][4] |

| Melting Point | 98 - 103 °C | [2] |

| Purity (Typical) | ≥98% | [1][2] |

Detailed Analysis of Physical Properties

Appearance and Form

This compound typically presents as an off-white to pale yellow crystalline solid or powder.[2][3] The color can be an initial indicator of purity; significant deviation towards darker shades may suggest the presence of impurities or degradation products. It is generally described as odorless.[3]

Melting Point: A Critical Indicator of Purity

The melting point of a crystalline solid is a robust indicator of its identity and purity. For this compound, the reported melting point range is 98-103 °C.[2] A sharp melting range within this window is indicative of high purity. Conversely, a broad or depressed melting range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.

Causality in Measurement: Accurate melting point determination requires a slow heating rate (typically 1-2 °C per minute) near the expected melting point. This ensures that the system remains in thermal equilibrium, allowing for the precise observation of the onset and completion of melting.

Solubility Profile: The Key to Reaction and Formulation

The solubility of a reagent is paramount for designing homogeneous reaction conditions and for downstream applications like formulation and biological assays. While detailed quantitative solubility data is not extensively published, Safety Data Sheets (SDS) indicate that the compound is soluble in water.[3] Its persistence in the environment is considered unlikely due to this water solubility.[3] It is also soluble in 95% ethanol.[5]

Given its structure—a moderately polar aromatic system—it is expected to exhibit solubility in a range of common organic solvents.

Experimental Rationale: When selecting a solvent for a reaction, the goal is to fully dissolve the reactants to maximize molecular interactions. For purification by recrystallization, an ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Experimental Protocols for Property Determination

The following section details standardized, self-validating protocols for measuring the key physical properties discussed.

Protocol: Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point range of a solid compound using a capillary melting point apparatus.

Methodology:

-

Instrument Calibration: Verify the accuracy of the melting point apparatus using a certified standard with a known, sharp melting point (e.g., caffeine, vanillin).

-

Sample Preparation: Finely crush a small amount of dry this compound into a powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.

-

Measurement:

-

Place the capillary tube into the heating block of the apparatus.

-

Set a rapid heating rate to approach the expected melting point (e.g., 10-15 °C/min to reach ~90 °C).

-

Reduce the heating rate to 1-2 °C/min to allow for accurate observation.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted into a clear liquid (T₂).

-

The melting range is reported as T₁ - T₂.

-

Workflow Diagram: Melting Point Determination

Caption: Workflow for accurate melting point determination.

Safety, Handling, and Storage

A comprehensive understanding of a compound's physical properties is incomplete without addressing its safe handling.

-

Hazard Identification: this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3][6] It may also cause respiratory irritation.[3][6]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat when handling this compound.[3][7]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[3][7] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[7]

-

Storage: Store in a cool, dry, and well-ventilated place.[3][6] Keep the container tightly closed to prevent moisture ingress and contamination.[3] Store locked up.[7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4]

Logical Relationship Diagram: Safety & Properties

Caption: Interrelation of physical state and safety protocols.

Conclusion

This compound is a valuable reagent whose physical properties are integral to its successful application in research and development. Its solid form, defined melting point, and solubility characteristics dictate the necessary experimental conditions for handling, reaction, and purification. By adhering to the principles and protocols outlined in this guide, scientists can ensure the safe, efficient, and reproducible use of this versatile chemical building block, thereby accelerating the discovery and development of new chemical entities.

References

- Thermo Fisher Scientific. (2025, September 18). Safety Data Sheet.

- Fisher Scientific. (2025, December 19). Safety Data Sheet.

- Fisher Scientific. (2009, September 22). Safety Data Sheet.

- TCI Chemicals. (2024, November 30). Safety Data Sheet.

- Appretech Scientific Limited. (n.d.). This compound.

- ChemicalBook. (2025, July 16). 4,6-dichloropyriMidine-2-carbonitrile (CAS 1451391-83-5).

- CymitQuimica. (2009, May 26). Safety Data Sheet.

- BLD Pharm. (n.d.). 1451391-83-5|4,6-Dichloropyrimidine-2-carbonitrile.

- PubChem. (n.d.). Pyridine-2-carbonitrile.

- Sigma-Aldrich. (n.d.). 3,5-Dichloropyridine-2-carbonitrile 95.

- BioChemPartner.com. (n.d.). 4,6-Dichloropyrimidine-2-carbonitrile.

- PubChem. (n.d.). 2,6-Dichloropyrimidine-4-carbonitrile.

- Arkat USA. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.

- PubChemLite. (n.d.). 4,6-dichloropyrimidine-5-carbonitrile (C5HCl2N3).

- Sigma-Aldrich. (n.d.). 4,6-Dichloropyrimidine 97.

- Chem-Impex. (n.d.). 3,5-Dichloropyridine-2-carbonitrile.

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of 4,6-Dichloropyridine-2-carbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dichloropyridine-2-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of novel therapeutic agents and functional materials. A comprehensive understanding of its solubility in various organic solvents is paramount for its effective utilization in synthesis, purification, and formulation. This in-depth technical guide provides a framework for approaching the solubility of this compound, blending theoretical principles with a practical, field-proven experimental methodology. While extensive quantitative solubility data for this specific compound is not widely published, this guide equips researchers with the foundational knowledge and procedural details necessary to determine its solubility profile.

Introduction: The Significance of this compound

Substituted pyridines are a cornerstone of modern drug discovery, with the pyridine scaffold present in numerous approved pharmaceuticals. The unique electronic properties and synthetic accessibility of molecules like this compound make them valuable intermediates. The chloro-substituents provide reactive handles for nucleophilic substitution reactions, while the nitrile group can be transformed into a variety of other functional moieties. Understanding the solubility of this compound is a critical first step in its application, influencing reaction kinetics, crystallization, and the development of homogenous formulations.

Theoretical Considerations for Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] The molecular structure of this compound offers insights into its expected solubility.

-

Polarity Analysis: The molecule possesses several polar functional groups:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, creating a dipole moment.

-

Chloro Groups: The two chlorine atoms are also electronegative, contributing to the overall polarity of the molecule.

-

Nitrile Group: The carbon-nitrogen triple bond of the nitrile group is highly polar.

-

-

Intermolecular Forces: The presence of these polar groups suggests that this compound can engage in dipole-dipole interactions. However, it lacks hydrogen bond donors, which will influence its solubility in protic solvents.

-

Predicted Solubility:

-

Polar Aprotic Solvents: It is anticipated that this compound will exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile. These solvents can effectively solvate the polar regions of the molecule.

-

Polar Protic Solvents: Solubility in polar protic solvents like alcohols (e.g., methanol, ethanol) is expected to be moderate. While these solvents are polar, the lack of hydrogen bond donating capability in the solute may limit solubility compared to compounds that can form hydrogen bonds.

-

Nonpolar Solvents: In nonpolar solvents such as hexanes and toluene, the solubility is predicted to be low. The polar nature of the molecule will lead to unfavorable interactions with nonpolar solvent molecules.

-

Experimental Determination of Solubility: A Validated Protocol

Given the absence of a comprehensive public dataset, the following section provides a robust, step-by-step methodology for determining the solubility of this compound. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment

-

This compound (solid)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexanes)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Syringes and syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure a saturated solution is achieved.

-

Add a known volume of the desired organic solvent to each vial.

-

Cap the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Vortex the vials vigorously for 1-2 minutes to facilitate the initial dissolution.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period, typically 24-48 hours, to ensure that the maximum amount of solute has dissolved.

-

-

Sample Preparation for Analysis:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining particulate matter.

-

-

Analysis and Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Analyze the standard solutions using HPLC or UV-Vis spectrophotometry to generate a calibration curve.

-

Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

The resulting concentration is the solubility of this compound in that specific solvent at the experimental temperature.

-

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safety. Always consult the Safety Data Sheet (SDS) before handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Disposal: Dispose of waste according to local regulations.

Data Presentation

The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison.

| Solvent | Polarity Index | Solubility (mg/mL) at 25°C |

| Hexane | 0.1 | Experimentally Determined Value |

| Toluene | 2.4 | Experimentally Determined Value |

| Dichloromethane | 3.1 | Experimentally Determined Value |

| Ethyl Acetate | 4.4 | Experimentally Determined Value |

| Acetone | 5.1 | Experimentally Determined Value |

| Acetonitrile | 5.8 | Experimentally Determined Value |

| Ethanol | 4.3 | Experimentally Determined Value |

| Methanol | 5.1 | Experimentally Determined Value |

| Dimethylformamide (DMF) | 6.4 | Experimentally Determined Value |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Experimentally Determined Value |

| Water | 10.2 | Experimentally Determined Value |

Conclusion

References

-

TutorChase. How do functional groups affect solubility in organic compounds? [Link]

-

Solubility of Things. Functional Groups: Definition and Importance. [Link]

-

Po-Chun, L., et al. Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

SALTISE. Organic Chemistry: Introduction to Solubility. (2021-03-22). [Link]

-

University of Toronto. Solubility of Organic Compounds. (2023-08-31). [Link]

-

Khan Academy. Solubility of organic compounds. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

Chemistry For Everyone. How To Predict Solubility Of Organic Compounds? (2025-02-12). [Link]

-

Vedantu. How do functional groups influence solubility class 11 chemistry CBSE. [Link]

-

Teachy. Summary of Properties of Organic Compounds: Solubility of Organic Compounds. [Link]

-

Yan, A., et al. Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Semantic Scholar. [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

ResearchGate. Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning. (2025-08-10). [Link]

-

Chemistry LibreTexts. 8: Identification of Unknowns (Experiment). (2020-06-29). [Link]

-

National Center for Biotechnology Information. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. (2019-05-27). [Link]

- Unknown.

- Unknown. Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

National Center for Biotechnology Information. 4,5-Dichloropyridine-2,3-dicarbonitrile. [Link]

-

National Center for Biotechnology Information. 2,6-Dichloropyrimidine-4-carbonitrile. [Link]

-

National Center for Biotechnology Information. 2,6-Dichloropyridine-3,5-dicarbonitrile. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 4,6-Dichloropyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 4,6-dichloropyridine-2-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of spectral interpretation, experimental protocols, and data validation, grounded in established scientific principles. Our aim is to equip you with the expertise to confidently identify and characterize this pivotal chemical entity.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its utility as a versatile building block stems from the presence of multiple reactive sites: two chlorine atoms susceptible to nucleophilic substitution and a nitrile group that can undergo various transformations. Accurate and unambiguous structural elucidation is paramount for its application in the synthesis of complex molecules. NMR spectroscopy stands as the primary analytical technique for this purpose, offering detailed insights into the molecular framework.

Foundational Principles of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. The chemical shift, multiplicity, and integration of NMR signals are key parameters used for structural elucidation.

In the context of this compound, ¹H and ¹³C NMR are the most relevant techniques. ¹H NMR provides information about the hydrogen atoms (protons) in the molecule, while ¹³C NMR details the carbon skeleton. The electronegativity of the nitrogen atom and the chlorine substituents in the pyridine ring significantly influences the chemical shifts of the adjacent protons and carbons, a principle that is central to the interpretation of its spectra.

Experimental ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides crucial information about the protons on the pyridine ring.

¹H NMR Spectrum

The experimental ¹H NMR spectrum of this compound, recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃), is presented below.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.49 | s | 1H | H-5 |

| 7.66 | s | 1H | H-3 |

Solvent: CDCl₃, Frequency: 400 MHz

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum displays two distinct singlets in the aromatic region, corresponding to the two protons on the pyridine ring.

-

H-5 Proton: The singlet observed at 7.49 ppm is assigned to the proton at the 5-position (H-5).

-

H-3 Proton: The singlet at a slightly downfield chemical shift of 7.66 ppm is assigned to the proton at the 3-position (H-3).

The absence of any observable coupling (splitting) for both signals confirms their isolated nature on the pyridine ring, consistent with the substitution pattern. The downfield chemical shifts are a direct consequence of the deshielding effect of the aromatic pyridine ring and the electron-withdrawing nature of the two chlorine atoms and the nitrile group.

Predicted ¹³C NMR Spectroscopic Data

While an experimental ¹³C NMR spectrum is the gold standard, in its absence, a predicted spectrum provides valuable insight into the carbon framework of the molecule. The following data is based on computational models and empirical data for similar substituted pyridines.

Predicted ¹³C NMR Chemical Shifts

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~152 | C-4, C-6 |

| ~141 | C-2 |

| ~125 | C-3 |

| ~120 | C-5 |

| ~115 | CN |

Prediction based on established algorithms and substituent effects.

Rationale for Predicted ¹³C Chemical Shifts

The predicted chemical shifts are rationalized based on the electronic environment of each carbon atom:

-

C-4 and C-6: These carbons, directly bonded to the highly electronegative chlorine atoms, are expected to be the most deshielded and therefore resonate at the lowest field (~152 ppm).

-

C-2: This carbon is adjacent to the nitrogen atom and bonded to the electron-withdrawing nitrile group, leading to a significant downfield shift (~141 ppm).

-

C-3 and C-5: These carbons are proton-bearing and their chemical shifts are influenced by the overall electron-deficient nature of the ring, placing them in the aromatic region (~125 ppm and ~120 ppm, respectively).

-

Nitrile Carbon (CN): The carbon of the nitrile group typically resonates in the range of 115-125 ppm.

Experimental Protocols

Adherence to standardized experimental protocols is critical for obtaining high-quality, reproducible NMR data. The following sections outline the recommended procedures for sample preparation and data acquisition for this compound.

Sample Preparation

A meticulously prepared sample is the foundation of a high-quality NMR spectrum.

Methodology:

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a suitable choice for this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

Diagram of the Sample Preparation Workflow:

Caption: Workflow for preparing a sample for NMR analysis.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are typically sufficient.

¹³C NMR Spectroscopy:

-

Pulse Sequence: A standard proton-decoupled pulse experiment (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds (longer delays may be necessary for quaternary carbons).

-

Number of Scans: Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

Data Validation and Trustworthiness

The integrity of spectroscopic data is paramount. The following points serve as a self-validating system for the presented NMR data:

-

Internal Consistency: The number of signals in both the ¹H and predicted ¹³C NMR spectra is consistent with the number of chemically non-equivalent protons and carbons in the molecular structure of this compound.

-

Chemical Shift Rationale: The observed and predicted chemical shifts are in agreement with established principles of NMR theory, considering the electronic effects of the substituents on the pyridine ring.

-

Absence of Unexpected Signals: The spectra are free from significant unassigned signals, indicating the purity of the sample.

Conclusion

This technical guide provides a detailed examination of the ¹H and predicted ¹³C NMR spectroscopic data of this compound. By combining experimental data with theoretical predictions and established experimental protocols, this document serves as an authoritative resource for researchers and scientists. The methodologies and interpretations presented herein are designed to ensure scientific integrity and empower confident structural characterization in a drug discovery and development setting.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Dichloropyridine-2-carbonitrile

Abstract

This technical guide provides a comprehensive framework for the synthesis and structural elucidation of 4,6-Dichloropyridine-2-carbonitrile, a pivotal intermediate in the fields of medicinal chemistry and agrochemical development. The trifunctional nature of this pyridine scaffold offers a versatile platform for the synthesis of complex, biologically active molecules.[1] This document delves into a robust synthetic strategy, presents detailed experimental protocols, and outlines a rigorous analytical workflow for unequivocal structural confirmation. It is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this valuable chemical entity.

Introduction: The Strategic Importance of this compound

Substituted pyridines are a cornerstone of modern drug discovery, forming the core of numerous therapeutic agents.[2] this compound (C₆H₂Cl₂N₂) is a particularly valuable building block due to its distinct reactivity profile. The two chlorine atoms at the C4 and C6 positions and the nitrile group at the C2 position serve as orthogonal synthetic handles for subsequent chemical modifications.

The nitrile group is a versatile functional group in pharmaceuticals, often contributing to improved metabolic stability and acting as a key binding element (pharmacophore) in enzyme active sites.[3] The chloro-substituents are excellent leaving groups for nucleophilic aromatic substitution or can participate in palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular libraries. This guide provides a scientifically grounded pathway to access this high-value intermediate.

Synthetic Strategy: A Chemically Sound Approach

While multiple synthetic routes can be envisioned, a highly effective and logical approach involves the Sandmeyer reaction, a classic and reliable method for converting an aryl amine into an aryl halide or pseudohalide via a diazonium salt intermediate.[4][5] This strategy is predicated on the availability of the precursor, 4-amino-2,6-dichloropyridine, which can be synthesized via a multi-step route starting from 2,6-dichloropyridine.[6]

The core of our proposed synthesis leverages the conversion of the amino group of 4-amino-2,6-dichloropyridine into a diazonium salt, which is subsequently displaced by a cyanide nucleophile using a copper(I) cyanide catalyst.

Causality of the Chosen Route:

-

Reliability: The Sandmeyer reaction is a well-established and high-yielding transformation for aromatic amines.[7]

-

Mechanism: The reaction proceeds through a well-understood radical-nucleophilic aromatic substitution mechanism. A single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and copper(II), with the subsequent loss of dinitrogen gas. The aryl radical then reacts with the copper(II) species to form the final product and regenerate the copper(I) catalyst.[4][7]

-

Precursor Accessibility: The starting material, 4-amino-2,6-dichloropyridine, is accessible through established synthetic procedures, making this a practical approach.[6]

Below is a graphical representation of the proposed synthetic pathway.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established Sandmeyer cyanation reactions.[5] Researchers should perform their own risk assessment and optimization.

Step 1: Diazotization of 2-Amino-4,6-dichloropyridine

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-4,6-dichloropyridine (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath. The mixture should be vigorously stirred to maintain a fine slurry.

-

Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the stirred suspension while maintaining the internal temperature below 5 °C. The addition rate must be controlled to prevent a temperature spike and excessive evolution of nitrous fumes.

-

After the addition is complete, stir the resulting solution (which may still be a slurry) at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Cyanation

-

In a separate, larger flask, prepare a solution of copper(I) cyanide (CuCN, 1.3 eq) and potassium cyanide (KCN, 1.5 eq) in water.

-

Causality Note: The excess KCN is crucial for forming the soluble tetracyanocuprate(I) complex, [Cu(CN)₄]³⁻, which is the active catalytic species.

-

-

Gently warm the copper cyanide solution to 60-70 °C.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot copper cyanide solution. The addition should be done portion-wise or via a dropping funnel.

-

Safety Critical: This step results in the vigorous evolution of nitrogen gas (N₂). Ensure adequate ventilation and headspace in the reaction flask. The rate of addition must be carefully controlled.

-

-

After the addition is complete, continue to heat and stir the reaction mixture at 60-70 °C for 1-2 hours, or until the evolution of gas ceases.

-

Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel and extract the product with an appropriate organic solvent, such as dichloromethane or ethyl acetate (3 x volume).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Characterization: Structural and Purity Confirmation

Unequivocal characterization is essential to confirm the identity and purity of the synthesized compound. A combination of NMR, IR, and Mass Spectrometry provides a self-validating system of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for elucidating the carbon-hydrogen framework. The expected spectra for this compound are simple and highly diagnostic.

Table 1: Predicted ¹H and ¹³C NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Integration/Comments |

|---|---|---|---|

| ¹H NMR | |||

| H-3 | ~7.8 - 8.0 | Doublet (d) | 1H, J ≈ 1-2 Hz (small coupling to H-5) |

| H-5 | ~7.5 - 7.7 | Doublet (d) | 1H, J ≈ 1-2 Hz (small coupling to H-3) |

| ¹³C NMR | |||

| C-2 | ~132-135 | Singlet | Carbon bearing the CN group |

| C-4, C-6 | ~152-155 | Singlet | Equivalent carbons bearing Cl atoms |

| C-3, C-5 | ~125-128 | Singlet | Equivalent protonated carbons |

| CN | ~115-118 | Singlet | Nitrile carbon |

Note: Chemical shifts are predictions and can vary based on solvent and instrument parameters. Data is extrapolated from known values for similar structures like 2,6-dichloropyridine and other cyanopyridines.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

Table 2: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~2240 - 2220 | Sharp, Medium-Strong | C≡N stretch (nitrile) |

| ~1580 - 1550 | Strong | C=C / C=N aromatic ring stretches |

| ~1450 - 1400 | Medium | C=C / C=N aromatic ring stretches |

| ~850 - 750 | Strong | C-Cl stretch |

Note: The presence of a sharp peak in the 2230 cm⁻¹ region is highly indicative of the nitrile functionality.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. Electron Ionization (EI) is a common method for this analysis.

Table 3: Expected Mass Spectrometry Data (EI-MS)

| m/z Value | Relative Abundance (%) | Assignment |

|---|---|---|

| 172 | ~100 | [M]⁺ (Molecular ion with ²³⁵Cl) |

| 174 | ~65 | [M+2]⁺ (Contains one ³⁵Cl and one ³⁷Cl) |

| 176 | ~10 | [M+4]⁺ (Contains ²³⁷Cl) |

| 137 | Variable | [M-Cl]⁺ |

Note: The characteristic isotopic cluster for a molecule containing two chlorine atoms (a ~9:6:1 ratio for M:M+2:M+4) is the most definitive feature in the mass spectrum.[8]

Detailed Experimental Protocols: Characterization

The following workflow ensures rigorous analysis and confirmation of the final product.

5.1 Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the purified product. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Shim the instrument to achieve good magnetic field homogeneity.

-

Data Acquisition: Acquire a ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio. Subsequently, acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H spectrum and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).

5.2 Protocol for IR Data Acquisition (ATR Method)

-

Sample Preparation: Place a small amount (1-2 mg) of the dry, solid product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Record the sample spectrum. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.

5.3 Protocol for MS Data Acquisition (EI-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane) to make a dilute solution (~0.1 mg/mL).

-

Analysis: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a GC inlet. Use standard electron ionization energy (70 eV).

-

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and its characteristic isotopic pattern. Compare the fragmentation pattern with predicted pathways to further support the structure.

References

-

Jung, J. H., Kim, J. C., & Park, O. S. (2001). PREPARATION OF 2-CHLOROPYRIDINE. Synthetic Communications, 31(16), 2507–2511.

-

Ash, M. L., & Pews, R. G. (1981). The synthesis of 2-chloromethylpyridine from 2-picoline-N-oxide. Synthetic Communications, 11(8), 625-628.

-

CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide. Google Patents.

-

Kaur, N. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly, 149(1), 15-33.

-

ChemicalBook. (n.d.). 2-Chloropyridine-N-oxide synthesis.

-

Wang, J., & Li, Y. (2011). Synthesis of 2-chloropyridine-n-oxide on supported phosphotungstic acid catalyst. Advanced Materials Research, 233-235, 120-123.

-

Koutentis, P. A., & Loizou, G. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086.

-

US4766219A - Preparation of 2-cyano-6-chloropyridine compounds. Google Patents.

-

Koutentis, P. A., & Loizou, G. (2019). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkat USA.

-

Wikipedia. (n.d.). Sandmeyer reaction.

-

J&K Scientific LLC. (n.d.). Sandmeyer Reaction.

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

-

Scientific Update. (2021). Pyrylium salts- kryptonite for the Sandmeyer reaction?

-

ChemicalBook. (n.d.). 4,6-dichloropyriMidine-2-carbonitrile(1451391-83-5) 1H NMR spectrum.

-

Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993-997.

-

CN102936224A - Preparation method of 4, 6-dichloropyrimidine. Google Patents.

-

Organic Syntheses. (n.d.). 2-cyano-6-methylpyridine.

-

SU1728241A1 - Method of 3,6-dichloro-2-cyanopyridine synthesis. Google Patents.

-

Chempanda. (n.d.). Cyanopyridine: Common isomorphs, applications, side effects and safety.

-

PubChem. (n.d.). Pyridine-2-carbonitrile.

-

Ma, C., Liu, Z., & Yao, Q. (2016). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Heterocyclic Communications, 22(5), 251-254.

-

BioChemPartner. (n.d.). 4,6-Dichloropyrimidine-2-carbonitrile.

-

ChemicalBook. (n.d.). 4,6-dichloropyrimidine-5-carbonitrile synthesis.

-

Ilies, M., et al. (2010). 2,6-Dichloropyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2638.

-

BenchChem. (2025). An In-depth Technical Guide to the Spectroscopic Data of 2,6-Dichloropyridine.

-

BenchChem. (2025). Spectroscopic Analysis for Structural Confirmation of 4-Amino-2,6-dichloropyrimidine Derivatives: A Comparative Guide.

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.

-

BenchChem. (2025). Application of 2,6-dichloro-4-iodopyridine in Medicinal Chemistry.

-

BenchChem. (n.d.). Applications of 5-Amino-4,6-dichloropyrimidine in Drug Discovery.

-

BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Data of 2-, 3-, and 4-Cyanopyridine Isomers.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. jk-sci.com [jk-sci.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Reactivity and stability of 4,6-Dichloropyridine-2-carbonitrile

An In-Depth Technical Guide to the Reactivity and Stability of 4,6-Dichloropyridine-2-carbonitrile

Abstract

This compound (CAS No: 40314-71-4) is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science.[1] Its unique electronic architecture, characterized by an electron-deficient pyridine ring bearing three distinct functionalities—two chloro substituents and a nitrile group—renders it a versatile synthon for the construction of complex molecular frameworks. This guide provides a comprehensive analysis of the stability and chemical reactivity of this molecule. We will delve into the mechanistic underpinnings of its primary reaction pathways, focusing on nucleophilic aromatic substitution (SNAr) and transformations of the nitrile moiety. This document is intended to serve as a technical resource for scientists, offering field-proven insights and detailed protocols to enable its effective utilization in drug discovery and development.

Molecular Structure and Physicochemical Properties

The chemical behavior of this compound is a direct consequence of its structure. The pyridine ring's inherent electron-deficient nature is significantly amplified by the strong electron-withdrawing inductive and resonance effects of the nitrogen heteroatom, the two chlorine atoms, and the cyano group. This pronounced electrophilicity is the cornerstone of its reactivity profile, particularly towards nucleophiles.

Caption: Structure of this compound.

Stability and Handling

While comprehensive stability data for this specific isomer is not widely published, information can be inferred from related structures like 3,5-Dichloropyridine-2-carbonitrile and other dichloropyridines.[2][3] The compound is a solid at room temperature and possesses moderate thermal stability. The primary hazards are associated with its toxicity.[4]

Safe Handling Procedures: Due to its toxicological profile, handling should occur in a well-ventilated fume hood.[4] Personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory.[4][5] Avoid inhalation of dust and contact with skin and eyes.[4]

| Property | Value | Source |

| Molecular Formula | C₆H₂Cl₂N₂ | [1] |

| Molecular Weight | 173.00 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 98-103 °C (for 3,5-isomer) | [2][3] |

| Purity | ≥98% | [1] |

| Primary Hazards | Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. | [2][4] |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | [4][5] |

Core Reactivity: A Tale of Two Sites

The reactivity of this compound is dominated by two key features: the susceptibility of the C4 and C6 positions to nucleophilic attack and the chemical versatility of the C2-nitrile group.

Nucleophilic Aromatic Substitution (SNAr) at C4 and C6

The most prominent reaction pathway for this molecule is nucleophilic aromatic substitution (SNAr). The profound electron deficiency of the pyridine ring makes the carbon atoms bonded to the chlorine atoms highly electrophilic and thus susceptible to attack by a wide range of nucleophiles.[6][7]

Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[8][9]

-

Addition: A nucleophile attacks the carbon atom bearing a chlorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8]

-

Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

Caption: General workflow for an SNAr reaction.

Regioselectivity: In dichloropyridines, the C4 position is generally more reactive towards nucleophilic attack than the C2 or C6 positions.[8] This preference is attributed to the superior stabilization of the Meisenheimer intermediate formed upon attack at C4, where the resulting negative charge can be effectively delocalized onto the electronegative ring nitrogen through resonance.[6][8] The first substitution deactivates the ring by introducing a more electron-donating group, making the second substitution reaction require more forcing conditions.[8]

Common nucleophiles used in these reactions include:

-

N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic).[7]

-

O-Nucleophiles: Alkoxides and phenoxides.

-

S-Nucleophiles: Thiolates.

Transformations of the C2-Nitrile Group

The nitrile functionality offers a rich secondary avenue for chemical modification.

Hydrolysis: The cyano group can be hydrolyzed under either acidic or basic conditions. This reaction can be controlled to yield either the corresponding primary amide (picolinamide derivative) or the carboxylic acid (picolinic acid derivative).[10][11] The choice between amide and carboxylic acid formation is often dictated by the stoichiometry of the base and the reaction temperature.[11][12] For example, using a limited amount of base at moderate temperatures can favor the amide, while excess base and higher temperatures drive the reaction to the carboxylic acid.[12]

Reduction: The nitrile group is readily reduced to a primary aminomethyl group (-CH₂NH₂) using standard reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation provides a valuable route to aminomethylpyridines, which are important pharmacophores.

Exemplary Experimental Protocols

The following protocols are provided as illustrative examples. Researchers should always perform a thorough risk assessment and optimize conditions for their specific substrates and equipment.

Protocol: Monosubstitution via SNAr with an Amine

This protocol describes a general procedure for the reaction of this compound with a generic primary or secondary amine.

Materials:

-

This compound (1.0 eq)

-

Amine (1.1-1.2 eq)

-

Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

-

Anhydrous solvent (e.g., DMF, DMSO, or NMP)

-

Inert atmosphere (Nitrogen or Argon)

Caption: Experimental workflow for SNAr with an amine.

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add this compound and the chosen base (e.g., K₂CO₃).

-

Add the anhydrous solvent via syringe and stir the resulting suspension.

-

Add the amine, either neat or as a solution in the reaction solvent, dropwise at room temperature.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the desired mono-substituted product.

Protocol: Hydrolysis of the Nitrile to Carboxylic Acid

This protocol describes a general procedure for the complete hydrolysis of the nitrile group.

Materials:

-

This compound (1.0 eq)

-

Aqueous Sodium Hydroxide (e.g., 6M NaOH) (excess)

-

Aqueous Hydrochloric Acid (e.g., 6M HCl) for acidification

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend this compound in an excess of aqueous sodium hydroxide solution.

-

Heat the mixture to reflux (approx. 100-110 °C) and maintain for several hours, monitoring the reaction progress by TLC or LC-MS until the starting material and any intermediate amide are consumed.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully acidify the solution to pH ~2-3 by the slow addition of concentrated hydrochloric acid. A precipitate should form.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold water and dry under vacuum to yield the corresponding 4,6-dichloropicolinic acid.

Conclusion

This compound is a synthetically valuable building block whose reactivity is governed by well-understood principles of heterocyclic chemistry. Its electron-deficient pyridine core provides a reliable platform for regioselective nucleophilic aromatic substitution at the C4 and C6 positions, while the C2-nitrile group serves as a versatile handle for further functionalization. A thorough understanding of the interplay between these reactive sites, as outlined in this guide, empowers chemists to strategically employ this molecule in the synthesis of novel pharmaceuticals and advanced materials.

References

-

Filo. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ... [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. [Link]

-

ACS Publications. Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Intramolecular catalysis by the coordinated N-.beta.-hydroxyethyl group | Inorganic Chemistry. [Link]

-

MDPI. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. [Link]

- Google Patents.

-

Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications. [Link]

-

Medium. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. [Link]

- Google Patents.

-

ARKAT USA, Inc. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. [Link]

-

YouTube. nucleophilic aromatic substitutions. [Link]

-

Appretech Scientific Limited. This compound. [Link]

-

Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

Sources

- 1. appretech.com [appretech.com]

- 2. 3,5-ジクロロピリジン-2-カルボニトリル 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 2-Cyanopyridine | 100-70-9 | Benchchem [benchchem.com]

- 11. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]

- 12. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4,6-Dichloropyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pyridine and its derivatives are fundamental scaffolds in the development of pharmaceuticals, agrochemicals, and functional materials.[1] The introduction of various substituents onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and material characteristics. 4,6-Dichloropyridine-2-carbonitrile (Figure 1) is a member of this versatile class of compounds, featuring two electron-withdrawing chlorine atoms and a cyano group on the pyridine core. These substituents are expected to significantly influence the molecule's reactivity, intermolecular interactions, and conformational behavior.

A comprehensive understanding of the three-dimensional structure and conformational dynamics of this compound is paramount for predicting its interactions with biological targets and for the rational design of novel derivatives with enhanced properties. This guide will outline the key structural features of this molecule and provide a detailed overview of the state-of-the-art computational and experimental techniques that can be employed for its in-depth analysis.

Molecular Structure and Electronic Profile

The molecular structure of this compound is defined by the arrangement of its constituent atoms and the nature of the chemical bonds connecting them. The central pyridine ring is an aromatic heterocycle, and the presence of the nitrogen atom and the chloro and cyano substituents introduces asymmetry and alters the electron distribution within the ring.

Predicted Geometry and Bond Parameters

In the absence of experimental crystallographic data, the geometry of this compound can be reliably predicted using computational methods such as Density Functional Theory (DFT).[2][3] DFT calculations, for instance using the B3LYP functional with a 6-311G+(d,p) basis set, can provide optimized bond lengths, bond angles, and dihedral angles.[2] Based on studies of similar substituted pyridines, the pyridine ring is expected to be largely planar.[4]

Table 1: Predicted Molecular Geometry Parameters for this compound

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.74 Å |

| C-C (ring) Bond Length | ~1.39 - 1.40 Å |

| C-N (ring) Bond Length | ~1.34 Å |

| C-C≡N Bond Length | ~1.45 Å |

| C≡N Bond Length | ~1.15 Å |

| C-N-C Bond Angle | ~117° |

| C-C-Cl Bond Angle | ~120° |

| C-C-CN Bond Angle | ~121° |

Note: These are estimated values based on computational studies of related molecules and should be verified experimentally.

Electronic Structure and Reactivity

The electronic landscape of the molecule is significantly shaped by the electronegative chlorine atoms and the electron-withdrawing cyano group. These substituents are expected to decrease the electron density on the pyridine ring, making it more susceptible to nucleophilic attack. Computational analysis can be used to map the molecular electrostatic potential (MEP) and identify regions of positive and negative potential, which are indicative of electrophilic and nucleophilic sites, respectively. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, also obtainable from DFT calculations, provide insights into the molecule's kinetic stability and reactivity.[2]

Conformational Analysis

While the pyridine ring itself is rigid, the rotation of the cyano group is a key conformational variable. However, due to the sp-hybridized nature of the carbon in the nitrile group and its linear geometry, significant conformational isomers arising from its rotation are not expected. The primary determinant of the molecule's overall shape will be the planarity of the pyridine ring.

For more complex derivatives of this compound with flexible side chains, a more thorough conformational analysis would be necessary. This would involve computational methods to explore the potential energy surface and identify low-energy conformers.

Experimental Characterization

A combination of spectroscopic and analytical techniques is essential for the unambiguous structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule.[5]

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling patterns of these protons will be influenced by the adjacent chloro and cyano groups.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. Six distinct signals are expected, corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbons bonded to chlorine and the cyano group will be particularly informative.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

2D NMR: To confirm assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-Cl, C=N (ring), C=C (ring), and C≡N stretching vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory for solid samples.[6]

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (173.00 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.[7]

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state.[4] Obtaining suitable crystals of this compound would allow for the precise determination of bond lengths, bond angles, and intermolecular interactions.

Computational Chemistry Workflow

Computational modeling provides a powerful complement to experimental data, offering insights into molecular properties that can be difficult to measure directly.

Geometry Optimization and Frequency Calculations

The first step in a computational study is to perform a geometry optimization to find the minimum energy structure of the molecule.[3] This is typically done using DFT methods.[3] Subsequent frequency calculations can confirm that the optimized structure is a true minimum (no imaginary frequencies) and can be used to predict the IR spectrum.[8]

Conformational Search

For molecules with rotatable bonds, a systematic or stochastic conformational search can be performed to identify all low-energy conformers.[9] This is crucial for understanding the flexibility of the molecule and its preferred shapes in different environments.

Calculation of Spectroscopic Properties

Computational methods can be used to predict NMR chemical shifts and IR vibrational frequencies.[8] Comparing these predicted spectra with experimental data can aid in the structural assignment and validation.

Diagram: Computational Chemistry Workflow

Caption: A typical workflow for the computational analysis of a small molecule.

Conclusion

While specific experimental data for this compound remains limited in the public domain, this technical guide has provided a robust framework for its structural and conformational analysis. By leveraging data from analogous compounds and outlining established experimental and computational protocols, researchers can confidently approach the characterization of this and other substituted pyridine derivatives. The interplay between theoretical predictions and experimental validation is crucial for a comprehensive understanding of these important molecular scaffolds, ultimately enabling the design of new molecules with tailored properties for applications in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. ias.ac.in [ias.ac.in]

- 3. benchchem.com [benchchem.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. Conformational Analysis - Drug Design Org [drugdesign.org]

A Technical Guide to 4,6-Dichloropyridine-2-carbonitrile for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 4,6-dichloropyridine-2-carbonitrile (CAS No. 40314-71-4), a key building block in modern medicinal chemistry. We will delve into its chemical properties, commercial availability, and its strategic application in the synthesis of complex molecular architectures, particularly for drug discovery. This document is designed to equip researchers with the necessary technical insights to effectively utilize this versatile reagent.

Introduction to this compound: A Versatile Scaffold

This compound, also known as 4,6-dichloropicolinonitrile, is a di-substituted pyridine derivative that has garnered significant interest in the pharmaceutical and agrochemical industries. Its structure, featuring two reactive chlorine atoms and a cyano group on the pyridine ring, offers multiple points for chemical modification, making it a valuable intermediate in the synthesis of a wide range of biologically active compounds. The strategic placement of these functional groups allows for selective and sequential reactions, providing a modular approach to building complex molecular frameworks.

Pyridine and its derivatives are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs. The dichlorinated pyridine scaffold, in particular, serves as a precursor to a variety of kinase inhibitors and other targeted therapies. The electron-withdrawing nature of the chlorine and nitrile substituents activates the pyridine ring for nucleophilic aromatic substitution, a key transformation in the elaboration of this core.

Physicochemical Properties and Commercial Availability

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. While experimentally determined data for this specific isomer is not widely published, a combination of information from commercial suppliers and predictive models provides a solid foundation for its handling and application.

| Property | Value | Source |

| CAS Number | 40314-71-4 | AChemBlock[1], Synthonix, Inc.[2], Appretech Scientific Limited[3], ChemicalBook[4], Biosynth[5] |

| Molecular Formula | C₆H₂Cl₂N₂ | AChemBlock[1], Synthonix, Inc.[2], Appretech Scientific Limited[3], ChemicalBook[4] |

| Molecular Weight | 173.00 g/mol | AChemBlock[1], Appretech Scientific Limited[3], ChemicalBook[4] |

| IUPAC Name | 4,6-dichloropicolinonitrile | AChemBlock[1] |

| Appearance | White to off-white solid (Predicted) | ChemicalBook[4] |

| Boiling Point | 251.1 ± 35.0 °C (Predicted) | ChemicalBook[4] |

| Density | 1.49 ± 0.1 g/cm³ (Predicted) | ChemicalBook[4] |

| pKa | -5.80 ± 0.10 (Predicted) | ChemicalBook[4] |

| Storage Temperature | 2-8°C | ChemicalBook[4] |

Commercial Suppliers:

This compound is available from a number of specialized chemical suppliers. Researchers can source this compound from the following vendors, among others:

It is recommended to obtain a certificate of analysis from the supplier to confirm the purity and identity of the material before use.

Synthesis of this compound: A Conceptual Overview

A general approach for the synthesis of dichlorinated pyridines often starts from a corresponding dihydroxypyridine, which can be converted to the dichloro derivative using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Conceptual Synthesis Workflow

Reactivity and Strategic Applications in Drug Discovery